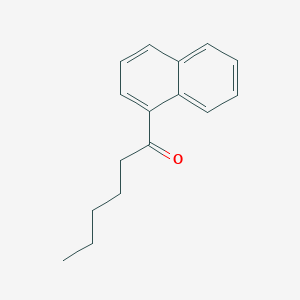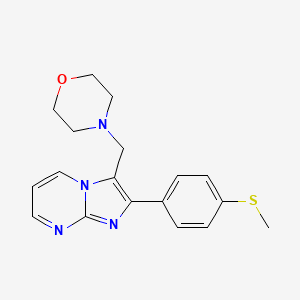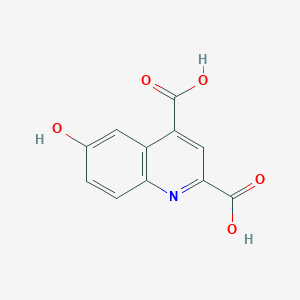![molecular formula C13H17N5O4 B14150116 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine CAS No. 7687-49-2](/img/structure/B14150116.png)
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pentofuranosyl group, which is linked to a purine base, making it a significant molecule in biochemical research.
Méthodes De Préparation
The synthesis of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves several steps. One common method includes the protection of the hydroxyl groups of a pentofuranose sugar with an isopropylidene group, followed by the coupling of the protected sugar with a purine base. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the specific conditions used.
Applications De Recherche Scientifique
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of biochemical reagents and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine can be compared with similar compounds such as:
2’,3’-O-Isopropylideneadenosine: Another compound with an isopropylidene-protected sugar linked to a purine base.
2-Amino-9-(2,3-O-isopropylidenepentofuranosyl)-3,9-dihydro-6H-purin-6-one: A similar compound with slight variations in the structure.
Propriétés
Numéro CAS |
7687-49-2 |
|---|---|
Formule moléculaire |
C13H17N5O4 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
6-(6-aminopurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
Clé InChI |
XHZOUHXBGRSPRW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)


![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
